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molecular formula C7H2ClF3N2 B1586029 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 80194-70-3

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1586029
M. Wt: 206.55 g/mol
InChI Key: FUPKVFJSGNZICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921828B2

Procedure details

A solution of potassium cyanide (71.6 g) in water (215 g) was added during 1 hour to a stirred mixture of 3-chloro-2-fluoro-5-trifluoromethylpyridine (199.5 g) and Aliquat 336 (tricaprylylmethylammonium chloride, 12.1 g) at 30° C. Stirring was maintained at this temperature for 4 hours at which time the amount of starting fluoride was less than 1% by hplc. The lower organic phase was separated and washed with aqueous sodium chloride solution and distilled to give 3-chloro-2-cyano-5-trifluoromethylpyridine (185.8 g, 90% yield) bp 90° C. at 15 mbar. The purity of this product was 98%.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
199.5 g
Type
reactant
Reaction Step One
Name
Quantity
215 g
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl:4][C:5]1[C:6](F)=[N:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1.[F-]>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[Cl:4][C:5]1[C:6]([C:1]#[N:2])=[N:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
71.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
199.5 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)F
Name
Quantity
215 g
Type
solvent
Smiles
O
Name
Quantity
12.1 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The lower organic phase was separated
WASH
Type
WASH
Details
washed with aqueous sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 185.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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